(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” is C11H15BFNO5S . The average mass is 303.115 Da and the monoisotopic mass is 303.074799 Da .Chemical Reactions Analysis
The boron moiety in boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Fluorescence Quenching and Binding Interactions
Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. The studies focus on the Stern–Volmer (S–V) plots, indicating different conformers of the solutes in the ground state and the role of hydrogen bonding (Geethanjali et al., 2015).
Binding Interaction with Sugars : The binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars has been examined, showing changes in fluorescence intensity and providing insights into the binding affinities between boronic acids and sugars (Bhavya et al., 2016).
Sensor and Detection Applications
Boronic Acid Sensors : Research shows the use of boronic acid derivatives for saccharide recognition. Phenyl boronic acids conjugated to polymers have been used for optical modulation and saccharide detection, demonstrating a clear link between molecular structure and sensor properties (Mu et al., 2012).
Detection of Biological Molecules : Fluorobenzeneboronic acids have been utilized in [sup 19]F NMR studies for the detection and interaction with biological molecules like subtilisin Carlsberg, showcasing their potential in biochemical applications (London & Gabel, 1994).
Chemical Synthesis and Material Science
Synthesis of Organic Compounds : Boronic acids, including fluorine-substituted variants, are used in the synthesis of biologically active compounds and materials chemistry. Their Lewis acidity and reaction with diols are critical properties in these applications (Gozdalik et al., 2017).
High Glass-Transition Temperature Polymers : The use of fluorine-activated bisfluoro monomers, including 4-fluoro-3-trifluoromethyl phenyl boronic acid, in the synthesis of high-performance polymers with applications in optical materials has been explored (Huang et al., 2007).
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the hydroboration pathway . The addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . This process is generally very rapid, allowing organoborane chemistry to be widely explored .
Pharmacokinetics
The compound’s stability and reactivity suggest it may have favorable pharmacokinetic properties for use in suzuki–miyaura coupling reactions .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of DMSO, PEG300, Tween 80, and water can affect the preparation of the compound for in vivo formulation .
Properties
IUPAC Name |
[2-fluoro-5-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO5S/c13-11-2-1-9(7-10(11)12(16)17)20(18,19)14-5-3-8(15)4-6-14/h1-2,7-8,15-17H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQJUMNASKXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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